REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH2:18][OH:19])[c:6]([CH:9]([OH:10])[c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[cH:7][cH:8]1.[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:6]([cH:7][cH:8]1)[CH:9]([c:11]1[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]1)[O:19][CH2:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C(O)c2ccc(F)cc2)c(CO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc2c(c1)COC2c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |